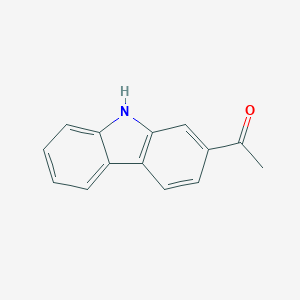

1-(9H-carbazol-2-yl)ethanone

Description

The exact mass of the compound 2-Acetylcarbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106508. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(9H-carbazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-carbazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQDTPYWVOXWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295953 | |

| Record name | 2-Acetylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23592-74-7 | |

| Record name | 23592-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(9H-carbazol-2-yl)ethanone from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for preparing 1-(9H-carbazol-2-yl)ethanone, a valuable building block in medicinal chemistry and materials science, starting from carbazole. The synthesis is critically dependent on directing the electrophilic substitution to the C-2 position of the carbazole nucleus. Direct Friedel-Crafts acylation of carbazole predominantly yields 3- and 3,6-substituted products. Therefore, achieving C-2 selectivity necessitates a multi-step approach, primarily involving an N-protection strategy followed by C-acylation and subsequent deprotection, or a strategic rearrangement reaction.

Core Synthetic Strategies

Two principal strategies have been established for the regioselective synthesis of 1-(9H-carbazol-2-yl)ethanone:

-

Three-Step N-Protection/C-Acylation/N-Deprotection Sequence: This is the most controlled and widely reported method. It involves the initial protection of the nitrogen atom at position 9 with an acetyl group. This N-acetylation deactivates the nitrogen and directs the subsequent Friedel-Crafts acylation to the C-2 and C-7 positions. The final step involves the selective removal of the N-acetyl group to yield the target compound.

-

Fries Rearrangement of 9-Acetylcarbazole: This method offers a more direct pathway from the N-acetylated intermediate. The Fries rearrangement involves the migration of the acetyl group from the nitrogen atom to the carbocyclic ring, catalyzed by a Lewis acid. The regioselectivity of this rearrangement (favoring the ortho C-2 position over the para C-4 position) is highly dependent on reaction conditions such as temperature and solvent polarity.

Below, we provide detailed experimental protocols and quantitative data for the more reliable three-step synthetic pathway.

Experimental Protocols and Data

Route 1: Three-Step Synthesis via Friedel-Crafts Acylation

This route is presented as a sequential, three-stage process: N-acetylation, C-acetylation, and N-deacetylation.

Logical Workflow for the Three-Step Synthesis

Caption: Workflow for the synthesis of 1-(9H-Carbazol-2-yl)ethanone.

Step 1: Synthesis of 9-Acetylcarbazole (Intermediate I)

The initial step involves the protection of the nitrogen atom of carbazole via acetylation.

-

Reaction Scheme:

-

Carbazole + Acetic Anhydride → 9-Acetylcarbazole

-

-

Experimental Protocol:

-

A mixture of carbazole (1 equivalent) and an excess of acetic anhydride (approximately 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of a Lewis acid, such as anhydrous zinc chloride (ZnCl₂) or a strong protic acid, is added.

-

The reaction mixture is heated to reflux (approximately 140°C) and maintained for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into a large volume of cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

The resulting solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude 9-acetylcarbazole can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

-

-

Quantitative Data for 9-Acetylcarbazole:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Typical Yield | 85-95% |

| Melting Point | 75-77 °C |

| Appearance | White to off-white solid |

Step 2: Synthesis of 2-Acetyl-9-acetylcarbazole (Intermediate II)

This step is a classic Friedel-Crafts acylation where the N-acetylated carbazole directs the incoming second acetyl group to the C-2 position.

-

Reaction Scheme:

-

9-Acetylcarbazole + Acetyl Chloride + AlCl₃ → 2-Acetyl-9-acetylcarbazole

-

-

Experimental Protocol:

-

To a cooled (0-5°C) suspension of anhydrous aluminum chloride (AlCl₃, approximately 2.5-3.0 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), acetyl chloride (approximately 1.2-1.5 equivalents) is added dropwise under a nitrogen atmosphere.

-

The mixture is stirred at low temperature for 15-30 minutes to allow for the formation of the acylium ion complex.

-

A solution of 9-acetylcarbazole (1 equivalent) in the same dry solvent is then added dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC.

-

The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).

-

The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

-

-

Quantitative Data for 2-Acetyl-9-acetylcarbazole:

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Typical Yield | 60-75% |

| Melting Point | 148-150 °C |

| Appearance | Crystalline solid |

Step 3: Synthesis of 1-(9H-Carbazol-2-yl)ethanone (Final Product)

The final step is the selective cleavage of the N-acetyl group, which is more labile than the C-acetyl ketone functionality, under basic or acidic conditions.

-

Reaction Scheme:

-

2-Acetyl-9-acetylcarbazole --(Hydrolysis)--> 1-(9H-Carbazol-2-yl)ethanone

-

-

Experimental Protocol (Basic Hydrolysis):

-

2-Acetyl-9-acetylcarbazole (1 equivalent) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the solution.

-

The mixture is heated to reflux for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from a solvent like ethanol affords the purified final product.

-

-

Quantitative Data for 1-(9H-Carbazol-2-yl)ethanone:

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol |

| Typical Yield | 80-90% (from Intermediate II) |

| Melting Point | 229-231 °C |

| Appearance | White to pale yellow solid |

Signaling Pathway and Mechanism Diagrams

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation on 9-Acetylcarbazole.

Conclusion

The synthesis of 1-(9H-carbazol-2-yl)ethanone from carbazole is a well-established process that hinges on the strategic use of a nitrogen protecting group to direct C-2 acylation. The three-step sequence involving N-acetylation, Friedel-Crafts C-acetylation, and subsequent N-deacetylation provides a reliable and high-yielding route to the desired product. Careful control of reaction conditions, particularly during the Lewis acid-mediated Friedel-Crafts step, is crucial for minimizing side reactions and maximizing yield. This guide provides the necessary protocols and data to enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials development.

Spectroscopic Characterization of 1-(9H-carbazol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(9H-carbazol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active carbazole derivatives. This document outlines the expected spectroscopic data based on the analysis of related compounds and provides detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-(9H-carbazol-2-yl)ethanone. It is important to note that while extensive literature exists for carbazole derivatives, a complete, experimentally verified dataset for this specific isomer is not consistently reported in a single source. The data presented here is a compilation based on spectral information for closely related analogs and general principles of spectroscopic interpretation for aromatic ketones.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~11.5 (s, 1H, NH) | ~197.0 (C=O) |

| ~8.5 (d, J ≈ 1.5 Hz, 1H, H-1) | ~142.0 (C-4a) |

| ~8.2 (d, J ≈ 8.5 Hz, 1H, H-4) | ~139.0 (C-4b) |

| ~8.0 (dd, J ≈ 8.5, 1.5 Hz, 1H, H-3) | ~127.0 (C-2) |

| ~7.6 (d, J ≈ 8.0 Hz, 1H, H-5) | ~126.5 (C-8a) |

| ~7.5 (d, J ≈ 8.0 Hz, 1H, H-8) | ~123.0 (C-4) |

| ~7.4 (t, J ≈ 7.5 Hz, 1H, H-6) | ~121.0 (C-6) |

| ~7.2 (t, J ≈ 7.5 Hz, 1H, H-7) | ~120.5 (C-1) |

| ~2.6 (s, 3H, COCH₃) | ~120.0 (C-3) |

| ~112.0 (C-8) | |

| ~111.0 (C-5) | |

| ~109.0 (C-7) | |

| ~27.0 (COCH₃) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are approximate values.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data (Predicted)

| Spectroscopic Technique | Characteristic Data |

| FTIR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching) |

| ~3100-3000 (Aromatic C-H stretching) | |

| ~1670-1685 (C=O stretching, aryl ketone)[1] | |

| ~1600, 1450 (Aromatic C=C stretching) | |

| ~1360 (C-H bending of CH₃) | |

| ~1200-1300 (C-N stretching) | |

| Mass Spectrometry (EI) | m/z 209 [M]⁺ (Molecular Ion) |

| m/z 194 [M-CH₃]⁺ | |

| m/z 166 [M-COCH₃]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of 1-(9H-carbazol-2-yl)ethanone.

Synthesis of 1-(9H-carbazol-2-yl)ethanone via Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for aromatic compounds.

Materials:

-

9H-Carbazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 10-15 minutes.

-

After the addition is complete, add a solution of 9H-carbazole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition of the carbazole solution, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(9H-carbazol-2-yl)ethanone.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 1-(9H-carbazol-2-yl)ethanone in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-2048

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

-

Acquisition:

-

Ionization mode: Electron Ionization (70 eV)

-

Mass range: m/z 50-500

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1-(9H-carbazol-2-yl)ethanone.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the final product.

References

1-(9H-carbazol-2-yl)ethanone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(9H-carbazol-2-yl)ethanone, also known as 2-acetylcarbazole. While specific experimental data for some properties remain elusive in publicly accessible literature, this document compiles available information and provides context based on related carbazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole-based compounds in drug discovery and materials science.

Introduction

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic and photophysical properties, coupled with a rigid and planar structure, have led to their extensive investigation for applications in medicinal chemistry and materials science. Carbazole-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The acetyl group in 1-(9H-carbazol-2-yl)ethanone serves as a versatile synthetic handle for further molecular modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials.

Physical and Chemical Properties

The physical and chemical properties of 1-(9H-carbazol-2-yl)ethanone are summarized in the table below. It is important to note that while some data, such as molecular weight and melting point, are readily available, other properties like boiling point and solubility are not extensively documented for this specific isomer. For comparative purposes, data for the related isomer, 1-(9H-carbazol-9-yl)ethanone, is also included where available.

| Property | 1-(9H-carbazol-2-yl)ethanone | 1-(9H-carbazol-9-yl)ethanone (Isomer) |

| Synonyms | 2-Acetylcarbazole | 9-Acetylcarbazole, N-Acetylcarbazole |

| Molecular Formula | C₁₄H₁₁NO | C₁₄H₁₁NO |

| Molecular Weight | 209.24 g/mol | 209.24 g/mol |

| Melting Point | 232-234 °C | 77-79 °C[1] |

| Boiling Point | Data not available | 315.5 °C at 760 mmHg[1] |

| Solubility | Data not available | Data not available |

| Appearance | Solid | Solid |

Synthesis

General Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized protocol for the Friedel-Crafts acylation of an aromatic compound, which can serve as a starting point for the synthesis of 1-(9H-carbazol-2-yl)ethanone.

Materials:

-

9H-Carbazole

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (dissolved in dichloromethane) to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process.

-

Once the acylium ion is formed, add a solution of 9H-carbazole in dichloromethane dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Logical Workflow for Friedel-Crafts Acylation:

Spectroscopic Characterization

Accurate spectroscopic characterization is crucial for confirming the identity and purity of 1-(9H-carbazol-2-yl)ethanone. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from related carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic protons of the carbazole ring system will appear as a series of multiplets in the downfield region. The proton on the nitrogen atom (N-H) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acetyl group in the downfield region. Signals for the methyl carbon and the aromatic carbons of the carbazole ring will also be present.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(9H-carbazol-2-yl)ethanone is expected to exhibit characteristic absorption bands for the N-H group (a sharp peak around 3300-3500 cm⁻¹) and the carbonyl (C=O) group of the ketone (a strong absorption in the region of 1650-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 209.24 g/mol is expected. Common fragmentation patterns for acetyl-substituted aromatic compounds include the loss of a methyl radical (M-15) to form an acylium ion, which is often a prominent peak in the spectrum.

Experimental Workflow for Spectroscopic Analysis:

Biological Activity and Signaling Pathways

While the biological activities of many carbazole derivatives have been extensively studied, there is a lack of specific information in the current literature regarding the biological effects and signaling pathway involvement of 1-(9H-carbazol-2-yl)ethanone.

Carbazole alkaloids and their synthetic derivatives have been reported to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Many carbazole derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with cell signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: Several carbazole compounds have demonstrated significant antibacterial and antifungal properties.

-

Enzyme Inhibition: Carbazole derivatives have been investigated as inhibitors of various enzymes, including urease and others involved in disease pathogenesis.

Given the established biological potential of the carbazole scaffold, it is plausible that 1-(9H-carbazol-2-yl)ethanone may also possess interesting biological activities. Further research, including in vitro and in vivo studies, is warranted to explore its potential as a therapeutic agent. Such studies would involve screening against various cancer cell lines, microbial strains, and specific enzyme targets.

Hypothetical Signaling Pathway Investigation Workflow:

Conclusion

1-(9H-carbazol-2-yl)ethanone is a carbazole derivative with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available information on its physical and chemical properties, along with a general synthetic approach. While there is a current gap in the literature regarding its specific biological activities and detailed experimental protocols, the information provided herein serves as a foundational resource for researchers interested in exploring this and related compounds. Further investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

Crystal Structure Analysis of 1-(9H-carbazol-2-yl)ethanone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide addresses the crystal structure analysis of 1-(9H-carbazol-2-yl)ethanone. A comprehensive search of crystallographic databases and scientific literature revealed no publicly available single-crystal X-ray diffraction data for 1-(9H-carbazol-2-yl)ethanone at the time of this report. Consequently, this document provides a detailed crystal structure analysis of a closely related and structurally significant analogue, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone , as a case study. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and workflow visualizations relevant to the crystallographic study of carbazole derivatives.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, materials science, and pharmaceuticals. Their rigid, planar structure and electron-rich nature contribute to their diverse biological activities and optoelectronic properties. The ethanone substituent at the C-2 position of the carbazole nucleus is a key structural motif in various pharmacologically active molecules.

Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, guiding drug design, and controlling polymorphism. This guide aims to provide a comprehensive overview of the crystal structure analysis of carbazole-based compounds, using 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone as a detailed exemplar due to the current absence of published data for 1-(9H-carbazol-2-yl)ethanone. The presence of hydroxyl and methyl groups on the carbazole core of the analogue provides valuable insight into how substituents can influence crystal packing through hydrogen bonding and other intermolecular interactions.

Physicochemical Properties of 1-(9H-carbazol-2-yl)ethanone

While a full crystal structure is not available, some basic physicochemical data for 1-(9H-carbazol-2-yl)ethanone has been reported.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Synonyms | 2-Acetylcarbazole | [1] |

Case Study: Crystal Structure Analysis of 1-(1-hydroxy-8-methyl-9H-carbazole-2-yl)ethanone

The crystal structure of 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone (CSD refcode: WACYEG) provides a valuable reference for understanding the solid-state conformation and packing of C-2 acylated carbazoles.[2] The presence of a hydroxyl group at the C-1 position and a methyl group at the C-8 position introduces additional intermolecular interactions not present in the parent compound.

The asymmetric unit of this compound contains four independent molecules (A, B, C, and D), which are nearly planar.[3]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NO₂ |

| Formula Weight | 239.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.658(3) |

| b (Å) | 14.933(3) |

| c (Å) | 20.370(4) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 4500.0(15) |

| Z | 16 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 5.8 |

Molecular Structure and Conformation

The carbazole unit in all four independent molecules is almost planar.[3] The planarity of the carbazole system is a characteristic feature, arising from the delocalization of π-electrons across the fused ring system.

Supramolecular Structure and Intermolecular Interactions

The crystal packing of 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone is stabilized by a network of intermolecular interactions.

-

Intramolecular Hydrogen Bonding: In all four independent molecules, a strong intramolecular O-H···O hydrogen bond is observed between the hydroxyl group at the C-1 position and the carbonyl oxygen of the adjacent acetyl group, forming a six-membered ring.[3]

-

Intermolecular Hydrogen Bonding: The four independent molecules are linked via N-H···O and C-H···O interactions.[3]

-

π-π Stacking: A range of π-π contacts further stabilizes the crystal structure.[4]

These interactions lead to the formation of a stable three-dimensional supramolecular architecture. The presence of the hydroxyl group is crucial in dictating the short-range intermolecular interactions and the overall crystal packing. It is plausible that the absence of this group in 1-(9H-carbazol-2-yl)ethanone would lead to a significantly different packing arrangement, likely dominated by N-H···O hydrogen bonds and π-π stacking interactions involving the carbazole rings.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and crystal structure determination of the case study compound, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone. These protocols are representative of the general procedures used for small organic molecules.

Synthesis and Crystallization

The synthesis of carbazole derivatives often involves multi-step reactions. For the analogue 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone, a viable synthetic route starts from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.[2]

Synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde (a related precursor):

-

Wash 30% sodium hydride in mineral oil (2.4 g) with dry benzene and place it in a round-bottom flask containing 100 ml of dry benzene.[2]

-

Cool the flask in an ice bath with stirring.[2]

-

Add ethyl formate (8 ml) dropwise to the solution over 10 minutes.[2]

-

Slowly add 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.6 g, 0.008 mol) in 25 ml of dry benzene.[2]

-

Stir the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

After completion, remove the benzene in vacuo.[2]

-

Transfer the contents to a beaker with water and neutralize with dilute HCl.[2]

-

Filter the crude product, wash with water, and dry.[2]

-

Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (95:5) eluent.[2]

-

Recrystallize the purified product from glacial acetic acid to obtain needle-shaped crystals.[2]

Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Refinement

The determination of a crystal structure from a single crystal involves the following general steps.[5]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected.

-

Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are then used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

-

Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).

Visualized Workflows

The following diagrams illustrate the key workflows in the crystal structure analysis of a carbazole derivative.

Caption: Experimental workflow for synthesis and crystal structure analysis.

Conclusion

While the crystal structure of 1-(9H-carbazol-2-yl)ethanone remains to be determined, this technical guide provides a comprehensive framework for its future analysis. The detailed examination of the closely related compound, 1-(1-hydroxy-8-methyl-9H-carbazol-2-yl)ethanone, offers valuable insights into the expected molecular conformation and potential intermolecular interactions that may govern the crystal packing in C-2 acylated carbazoles. The provided experimental protocols serve as a practical starting point for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound. The elucidation of the crystal structure of 1-(9H-carbazol-2-yl)ethanone would be a valuable addition to the structural chemistry of pharmacologically relevant heterocyclic compounds and would enable a deeper understanding of its solid-state properties.

References

- 1. 1-(9H-CARBAZOL-2-YL)-ETHANONE [chemicalbook.com]

- 2. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(1-Hy-droxy-8-methyl-9H-carbazol-2-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 1-(9H-carbazol-2-yl)ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(9H-carbazol-2-yl)ethanone in common organic solvents. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This indicates a notable gap in the publicly accessible research. In response, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like 1-(9H-carbazol-2-yl)ethanone. This is further supplemented by a visual workflow diagram to assist researchers in the methodical design and execution of their own solubility studies.

Introduction to 1-(9H-carbazol-2-yl)ethanone

1-(9H-carbazol-2-yl)ethanone, also known as 2-acetylcarbazole, is a derivative of carbazole, a tricyclic aromatic heterocycle. Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The solubility of this compound is a critical parameter for its application in drug formulation, chemical synthesis, and the development of organic electronic materials. Understanding its behavior in various organic solvents is essential for designing efficient reaction conditions, purification methods, and delivery systems.

Qualitative Solubility Profile

Based on the structure of 1-(9H-carbazol-2-yl)ethanone, which includes a largely non-polar carbazole core and a moderately polar acetyl group, the following qualitative solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like chloroform and dichloromethane.

-

Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, and in ketones such as acetone.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane and cyclohexane.

It is important to note that these are predictions based on chemical structure and the properties of related compounds. Experimental verification is crucial for any research or development application.

Quantitative Solubility Data

As of the latest literature search, there is no publicly available quantitative data on the solubility of 1-(9H-carbazol-2-yl)ethanone in common organic solvents. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | ||

| e.g., Chloroform | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Dimethylformamide (DMF) | e.g., 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Hexane | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | ||

| e.g., Toluene | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a standard and reliable method for determining the solubility of a solid organic compound in a given solvent. This protocol is based on the principle of creating a saturated solution and subsequently determining the concentration of the solute.[2][3][4]

4.1. Materials:

-

1-(9H-carbazol-2-yl)ethanone (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-(9H-carbazol-2-yl)ethanone to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Dilution:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

Transfer the aliquot to a volumetric flask of an appropriate volume (e.g., 50 mL or 100 mL).

-

Dilute the sample to the mark with the same solvent. This diluted solution will be used for quantitative analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1-(9H-carbazol-2-yl)ethanone with known concentrations in the same solvent.

-

Analyze the standard solutions using either HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Using the calibration curve, determine the concentration of 1-(9H-carbazol-2-yl)ethanone in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

4.3. Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 1-(9H-carbazol-2-yl)ethanone and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While there is a current lack of specific quantitative solubility data for 1-(9H-carbazol-2-yl)ethanone, this technical guide provides researchers with a foundational understanding of its expected solubility and a robust experimental protocol to determine these crucial values. The provided workflow and methodologies are intended to empower scientists in drug development and materials science to generate the necessary data to advance their research and applications involving this important carbazole derivative. The experimental determination of this data will be a valuable contribution to the scientific community.

References

CAS number and molecular weight of 1-(9H-carbazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(9H-carbazol-2-yl)ethanone, a key carbazole derivative with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and explores its relevance in drug development, including its interaction with significant signaling pathways.

Core Compound Data

1-(9H-carbazol-2-yl)ethanone, also known as 2-acetylcarbazole, is a tricyclic aromatic compound. Its rigid carbazole scaffold and the presence of a reactive acetyl group make it a valuable starting material for the synthesis of more complex molecules with diverse biological activities.

| Property | Value | Reference |

| CAS Number | 23592-74-7 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Synonyms | 2-Acetylcarbazole | [1] |

| Appearance | Solid | [2] |

| Melting Point | 232-234 °C | [2] |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of 1-(9H-carbazol-2-yl)ethanone is commonly achieved through the Friedel-Crafts acylation of carbazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the carbazole ring, primarily at the 2-position under specific conditions.

Experimental Workflow

References

An In-depth Technical Guide to the Fundamental Reactions of the Carbazole Ring System

For Researchers, Scientists, and Drug Development Professionals

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure are foundational to the development of a wide array of therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core reactions of the carbazole nucleus, focusing on electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in the effective utilization of carbazole chemistry.

Electrophilic Aromatic Substitution

The electron-rich nature of the carbazole ring system makes it susceptible to electrophilic attack. The positions most prone to substitution are C3, C6, C1, and C8, with the C3 and C6 positions being generally the most reactive due to the directing effect of the nitrogen atom. N-alkylation or N-acylation can influence the regioselectivity of these reactions.

Nitration

Nitration of carbazole is a common method for introducing a nitro group, which can serve as a versatile handle for further functionalization. The reaction conditions can be tuned to favor mono- or di-substitution.

Quantitative Data for Nitration of Carbazoles

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Carbazole | HNO₃, water, 40°C, 1 h | 1-nitrocarbazole and 3-nitrocarbazole | Good yield (ratio dependent on conditions) | [1] |

| N-ethylcarbazole | Dilute HNO₃ | 3-nitro-N-ethylcarbazole | 75 | [2] |

| 3,6-dicyanocarbazole | Not specified | 1,8-dinitro-3,6-dicyanocarbazole | Not specified | [3] |

| N-protected carbazole | Pd₂(dba)₃, AgNO₃, 1,4-dioxane, 120°C, 24 h | C1-nitrated carbazole | Varies | [4] |

Experimental Protocol: Palladium-Catalyzed C1-Nitration of N-Protected Carbazole [4]

-

To an oven-dried reaction tube, add the N-protected carbazole (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and AgNO₃ (2.0 equiv.).

-

Add 1,4-dioxane (2.0 mL) to the reaction tube.

-

Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL).

-

Filter the mixture through a Celite pad and concentrate the filtrate using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using a hexane/EtOAc eluent system to obtain the pure C1-nitrated carbazole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the carbazole ring, typically at the C3 or C6 positions. This reaction is a valuable tool for the synthesis of carbazole-containing ketones, which are important intermediates in drug discovery. The choice of Lewis acid and acylating agent can influence the reaction's efficiency and regioselectivity.

Quantitative Data for Friedel-Crafts Acylation of Carbazoles

| Substrate | Acylating Agent | Lewis Acid | Conditions | Product | Yield (%) | Reference |

| Carbazole | Glutaric anhydride | AlCl₃ | Not specified | 5-(9H-carbazol-9-yl)-5-oxopentanoic acid | 65 | [5] |

| N-Acetylcarbazole | Acetyl chloride | AlCl₃ | Not specified | 3-acetyl-N-acetylcarbazole | High | [6] |

| Toluene | Acetic anhydride | AlCl₃ | Not specified | p-methylacetophenone | Medium to High | [7] |

| Imidazo[1,2-a]pyridine | Acetic anhydride | AlCl₃ | Gentle heating | C-3 acetylated product | 32-40 | [8] |

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Generalizable to Carbazole) [9]

-

To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (4.6 mmol).

-

Slowly add a solution of the aromatic substrate (e.g., carbazole, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over ~5 minutes.

-

Stir the mixture for an additional 10 minutes upon complete addition.

-

Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).

-

Stir for a further 5 minutes and transfer the mixture to a separatory funnel.

-

Add water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

-

Wash the combined organic layers with 5% aq. NaOH solution (10 mL) and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent by evaporation to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Sulfonation

Sulfonation of carbazole introduces a sulfonic acid group onto the aromatic ring. This reaction is reversible and can be used to protect certain positions on the ring during other electrophilic substitution reactions.

General Conditions for Aromatic Sulfonation [10]

-

Reagents: Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃).

-

Conditions: Heating the aromatic compound with the sulfonating agent.

-

Work-up: The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization and isolation of the sulfonic acid product.

Reduction of the Carbazole Ring System

The aromaticity of the carbazole ring can be reduced under various conditions to yield partially or fully saturated derivatives, such as tetrahydrocarbazoles and hexahydrocarbazoles.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for the complete or partial reduction of the carbazole ring. The choice of catalyst and reaction conditions determines the extent of reduction.

Quantitative Data for Catalytic Hydrogenation of Carbazoles

| Substrate | Catalyst | Conditions | Product | Hydrogen Uptake (wt.%) | Reference |

| N-ethylcarbazole | Ru/Al₂O₃ | 130°C, 70 bar H₂, 20 h | Perhydro-N-ethylcarbazole | - | [11] |

| N-ethylcarbazole | Raney-Ni | 160°C, 0.8 MPa H₂ | Perhydro-N-ethylcarbazole | 5.81 | [12] |

| N-alkyl-bis(carbazoles) | Ruthenium on alumina | 190°C, 60-70 bar H₂, 24 h | Perhydro-N-alkyl-bis(carbazoles) | 5.34 - 5.92 | [4] |

Experimental Protocol: Catalytic Hydrogenation of N-alkyl-bis(carbazole) [6]

-

Place a mixture of the N-alkyl-bis(carbazole) (3.0 g) and ruthenium on alumina (5 wt %, 0.3 g) in a batch reactor.

-

Purge the reactor with hydrogen gas and allow it to stabilize for 30 minutes.

-

Increase the temperature of the reactor to 190 °C.

-

Adjust the hydrogen pressure to 70 bar to initiate the hydrogenation reaction.

-

Maintain the pressure at 70 bar by adding more hydrogen as it is consumed.

-

After 24 hours, cool the reactor and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the hydrogenated product.

Birch Reduction

The Birch reduction offers a method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. This reaction employs an alkali metal dissolved in liquid ammonia in the presence of an alcohol.

General Protocol for Birch Reduction of an Aromatic Acid (Adaptable for Carbazole Derivatives) [10]

-

Caution! Liquid ammonia should be used only in a well-ventilated hood.

-

Charge a three-necked, round-bottomed flask with the aromatic substrate (0.1 mol) and tetrahydrofuran (100 mL).

-

Fit the flask with a dry ice condenser and a mechanical stirrer, and immerse it in an acetone-dry ice bath.

-

Distill ammonia (400 mL) into the flask.

-

To the resulting suspension, add small pieces of sodium or lithium metal until a persistent blue color is observed.

-

Add an alcohol (e.g., ethanol or t-butanol, 1.0 equiv.) to the reaction mixture.

-

Stir the reaction until the blue color disappears.

-

Quench the reaction by the careful addition of a proton source, such as saturated aqueous ammonium chloride.

-

Allow the ammonia to evaporate, and then work up the reaction mixture by extraction with an organic solvent.

-

Purify the product as necessary.

Oxidation

Oxidation of the carbazole ring system can lead to various products, including dimers and polymers. The nitrogen atom can also be oxidized.

The electrochemical oxidation of carbazole can lead to the formation of a conductive polymer, poly(carbazole). This process involves the generation of radical cations that couple to form new C-C bonds, typically at the 3,6- and 1,8-positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the carbazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, SNAr can occur if the carbazole ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. An alternative approach for synthesizing substituted carbazoles involves nucleophilic aromatic substitution on dibenzothiophene dioxide, followed by desulfonylation.[13]

Cycloaddition Reactions

The carbazole ring system can be synthesized through various cycloaddition strategies, most notably the Diels-Alder reaction.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the six-membered rings of the carbazole framework. This can be achieved through both intermolecular and intramolecular pathways. For instance, indole-based dienes can react with various dienophiles to form tetrahydrocarbazole intermediates, which can then be aromatized to yield carbazoles.[6][14]

General Procedure for Diels-Alder Synthesis of Carbazoles [14]

-

To a round-bottomed flask, add the indole-based diene (1.0 equiv.), the dienophile (1.2 equiv.), and a suitable solvent (e.g., acetonitrile).

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 equiv.).

-

Reflux the reaction mixture for several hours.

-

After cooling to room temperature, add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the intermediate.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with aqueous base and brine, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Signaling Pathways Involving Carbazole Derivatives

Carbazole-containing molecules have been shown to modulate various biological signaling pathways, making them attractive candidates for drug development. Two such pathways are the STAT3 and MAPK/AKT signaling cascades, which are often dysregulated in cancer.

Experimental Workflow for Carbazole Derivative Synthesis

The synthesis and purification of carbazole derivatives typically follow a multi-step process, from the initial reaction to the characterization of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS OF NOVEL CARBAZOLE DERIVATIVES BY DIELS-ALDER REACTION OF INDOLE-BASED DIENES WITH VARIOUS DIENOPHILES [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 11. open.metu.edu.tr [open.metu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]

electrophilic substitution on the carbazole nucleus

An In-depth Technical Guide to Electrophilic Substitution on the Carbazole Nucleus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. This scaffold is of immense interest in medicinal chemistry and materials science due to its unique electronic and photophysical properties, rigid planar structure, and ability to act as a versatile pharmacophore.[1][2] Carbazole and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4]

Functionalization of the carbazole core is crucial for modulating its properties and developing new applications. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions used to introduce a variety of substituents onto the carbazole nucleus. This guide provides a comprehensive technical overview of the core principles of electrophilic substitution on carbazole, including reactivity, regioselectivity, reaction mechanisms, and detailed experimental protocols for key transformations.

Reactivity and Regioselectivity

The carbazole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom, through resonance, donates its lone pair of electrons into the fused ring system, increasing the electron density, particularly at certain positions. This electron-donating effect makes carbazole more reactive towards electrophiles than benzene.

The positions most activated towards electrophilic substitution are C3 and C6, followed by C1 and C8. The C2, C7, C4, and C5 positions are the least reactive. The substitution pattern is governed by the relative stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C3 or C6 allows for the positive charge to be delocalized over the entire ring system, including a stable resonance structure where the charge is adjacent to the nitrogen atom without disrupting the aromaticity of the second benzene ring.

N-substitution can influence the regioselectivity. Bulky N-substituents can sterically hinder attack at the C1 and C8 positions, further favoring substitution at C3 and C6.[3] Conversely, directing groups can be installed on the nitrogen to achieve substitution at otherwise disfavored positions, such as the palladium-catalyzed C1-nitration directed by an N-pyridinyl group.[5][6]

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO₂) group onto the carbazole ring, which is a key intermediate for the synthesis of amino-carbazoles and other derivatives.[7]

-

Mechanism: Traditional nitration methods typically result in a mixture of 1-nitro and 3-nitro isomers.[7] The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich carbazole ring.

-

Regioselectivity: Without a directing group, nitration often yields a mixture of products. For instance, direct nitration can produce a molecular complex of 1-nitro- and 3-nitrocarbazole.[8] However, specific conditions or directing groups can provide high regioselectivity. Palladium-catalyzed C–H activation using a removable N-(pyridin-2-yl) directing group allows for highly selective nitration at the C1 position.[5][6]

Table 1: Comparison of Nitration Methods for Carbazole

| Method | Reagents & Conditions | Products | Yield | Reference(s) |

| Traditional | 60% HNO₃, H₂O, 40°C, 1 hr | 1-Nitrocarbazole & 3-Nitrocarbazole mixture | Good | [8] |

| Pd-Catalyzed | N-(pyridin-2-yl)-9H-carbazole, Pd₂(dba)₃ (10 mol%), AgNO₃ (1.2 equiv), 1,4-dioxane, 120°C, 24 h | 1-Nitro-N-(pyridin-2-yl)-9H-carbazole | 49% (gram-scale) | [5][6] |

| On Substituted | Dimethyl 1-methylcarbazole-2,3-dicarboxylate, Urea nitrate, Acetic acid | 6-Nitro derivative | - | [9] |

Experimental Protocol: Palladium-Catalyzed C1-Selective Nitration [5][6]

-

Setup: To a 15 mL pressure tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).

-

Solvent Addition: Add 2.0 mL of 1,4-dioxane to the pressure tube.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir the reaction mixture for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).

-

Filtration: Filter the mixture through a Celite pad to remove solid residues.

-

Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude residue by silica gel column chromatography (eluent: n-hexane/EtOAc 99:1) to obtain the pure C1-nitrated carbazole product.

Halogenation

Halogenation involves the introduction of halogen atoms (Cl, Br, I) onto the carbazole ring. Halogenated carbazoles are important precursors for cross-coupling reactions.

-

Mechanism: The reaction typically proceeds via attack of the carbazole on an electrophilic halogen species. Various reagents can be used, including N-halosuccinimides (NCS, NBS), hydrohalic acids with an oxidant, or enzymes like chloroperoxidase.[9][10][11]

-

Regioselectivity: In the absence of directing groups, halogenation of carbazole typically occurs at the 3 and 6 positions. For example, chloroperoxidase-catalyzed chlorination of carbazole predominantly yields 3-chloro- and 3,6-dichlorocarbazole.[10] Polyhalogenation can occur under forcing conditions.

Table 2: Halogenation of Carbazole

| Method | Reagents & Conditions | Products | Reference(s) |

| Enzymatic (Chlorination) | Carbazole, Chloroperoxidase (CPO), Cl⁻ | 3-Chlorocarbazole, 3,6-Dichlorocarbazole | [10] |

| Enzymatic (Bromination) | Carbazole, CPO, Br⁻, Cl⁻ | 1,3,6-Tribromocarbazole, 1,3,6,8-Tetrabromocarbazole | [10] |

| Microwave-Assisted | Carbazole, HBr/H₂O₂, Microwave | Brominated carbazoles | [11][12] |

| On Substituted (Bromination) | Dimethyl 1-methylcarbazole-2,3-dicarboxylate, NBS, Acetic acid | 6-Bromo derivative | [9] |

Experimental Protocol: General Microwave-Assisted Bromination [11][12]

-

Setup: In a microwave-safe reaction vessel, combine carbazole (1 mmol), an aqueous solution of hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂).

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time until the reaction is complete (monitor by TLC).

-

Work-up: After cooling, pour the reaction mixture into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group, typically at the C3 position of electron-rich carbazoles.[13][14]

-

Mechanism: The reaction involves two stages. First, the Vilsmeier reagent, an electrophilic N,N-dimethylchloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] In the second stage, the carbazole nucleus attacks this reagent, followed by hydrolysis to yield the aldehyde.

-

Regioselectivity: The reaction is highly regioselective. For N-alkylcarbazoles, formylation occurs almost exclusively at the C3 position.[15] If the reaction is pushed with excess reagent or higher temperatures, diformylation at the C3 and C6 positions can occur.[15]

Table 3: Vilsmeier-Haack Formylation of N-Alkylcarbazoles

| Substrate | Reagents & Conditions | Major Product | Side Product | Reference(s) |

| N-Ethylcarbazole | POCl₃ (1.05 eq), Anhydrous DMF, 0°C to RT, 10 h | 9-Ethyl-9H-carbazole-3-carbaldehyde | 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde | [15] |

| N-Hexylcarbazole | POCl₃, DMF, 0°C to RT, 24 h | 9-Hexyl-9H-carbazole-3-carbaldehyde | - | [14] |

Experimental Protocol: Vilsmeier-Haack Formylation of N-Ethylcarbazole [13][15]

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve N-ethylcarbazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 10-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[13] Neutralize the acid by slowly adding an aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate. This step is exothermic and should be performed with caution.

-

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Purify the crude product by recrystallization, typically from ethanol, to yield pure 9-ethyl-9H-carbazole-3-carbaldehyde.[15]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are classic EAS reactions for forming new carbon-carbon bonds on aromatic rings.[16]

-

Mechanism: The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate a strong electrophile (an acylium ion for acylation or a carbocation for alkylation) from an acyl halide/anhydride or an alkyl halide, respectively.[16][17]

-

Regioselectivity: Acylation of carbazole typically occurs at the 3 and 6 positions. N-alkylation of carbazole can be achieved under microwave irradiation in the presence of a solid base like potassium carbonate.[18]

Table 4: Friedel-Crafts Acylation of Carbazole Derivatives

| Substrate | Reagents & Conditions | Major Product | Yield | Reference(s) |

| 9-Benzyl-9H-carbazole | Glutaric anhydride, AlCl₃ | Keto acid at C3 position | Good | [18] |

| Anisole (Model) | Acetyl chloride, Solid acid catalyst, Solvent-free | 4-Methoxyacetophenone | High | [17] |

Experimental Protocol: General Friedel-Crafts Acylation [16][18]

-

Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, >1.1 equivalents) in an inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add the acyl chloride (1.0 equivalent) dropwise.

-

Substrate Addition: Add a solution of the carbazole substrate (1.0 equivalent) in the same solvent to the mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Washing and Drying: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically reversible.

-

Mechanism: The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from concentrated or fuming sulfuric acid.

-

Regioselectivity: Sulfonation of carbazole is expected to yield the 3-sulfonic acid and 3,6-disulfonic acid derivatives, depending on the reaction conditions.

Experimental Protocol: General Sulfonation of an Aromatic Compound [19]

-

Setup: In a flask equipped with a stirrer, cool concentrated sulfuric acid or fuming sulfuric acid in an ice bath.

-

Substrate Addition: Slowly and carefully add the carbazole substrate in portions to the cold acid with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours. Gentle heating (e.g., 80-90 °C) may be required to drive the reaction to completion (monitor by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The sulfonic acid product may precipitate.

-

Isolation: Collect the solid product by filtration and wash with cold water. If no solid forms, neutralization with a cold base solution (e.g., NaOH) may be necessary to precipitate the sodium sulfonate salt.

Conclusion

The electrophilic substitution of the carbazole nucleus is a cornerstone of carbazole chemistry, providing essential pathways to a vast array of functionalized derivatives for drug discovery and materials science. The inherent electron-rich nature of the carbazole ring system dictates a predictable pattern of reactivity, with the C3 and C6 positions being the most favorable sites for substitution. However, modern synthetic methods, including transition-metal catalysis and the use of directing groups, have enabled highly regioselective functionalization at other positions, such as C1. This guide has outlined the mechanisms, regioselectivity, and detailed protocols for key electrophilic substitution reactions, providing a valuable resource for scientists working with this privileged heterocyclic scaffold.

References

- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halogenation of carbazole and other aromatic compounds with hydrohalic acids and hydrogen peroxide under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. chemijournal.com [chemijournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Biological Potential of Carbazole and Its Derivatives: A Technical Guide for Drug Discovery

Introduction

Carbazole, a tricyclic aromatic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities.[1] The rigid, planar structure of the carbazole nucleus allows for effective interaction with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[2] Naturally occurring carbazole alkaloids and their synthetic derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][3] This technical guide provides an in-depth overview of the biological potential of carbazole and its derivatives for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Carbazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like topoisomerase, targeting signaling pathways crucial for cancer cell proliferation and survival, and inducing apoptosis.[5][6][7]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected carbazole derivatives against various cancer cell lines, providing a comparative overview of their cytotoxic potential.

| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 (5,8-Dimethyl-9H-carbazole derivative) | MDA-MB-231 (Breast) | 0.73 ± 0.74 | [8] |

| MCF-7 (Breast) | Moderately active | [8] | |

| Compound 3 (5,8-Dimethyl-9H-carbazole derivative) | MDA-MB-231 (Breast) | 1.44 ± 0.97 | [8] |

| Compound 10 (Oxadiazole-containing carbazole) | HepG2 (Liver) | 7.68 | [7] |

| HeLa (Cervical) | 10.09 | [7] | |

| MCF-7 (Breast) | 6.44 | [7] | |

| Compound 9 (Carbazole derivative) | HeLa (Cervical) | 7.59 | [7] |

| Carbazole Carbamate 28 | U87MG (Glioma) | 15.25 | [9] |

| Carbazole Carbamate 27 | U87MG (Glioma) | 17.97 | [9] |

| Pyranocarbazole 30a-d | MDA-MB-231, K562, A549, HeLa | 0.43 - 8.05 | [10] |

| SL-3-19 (Hydroxylated carbazole) | HepG2 (Liver) | 0.012 | [10] |

| MCF-7 (Breast) | 0.014 | [10] |

Signaling Pathway: STAT3 Inhibition

A key mechanism underlying the anticancer activity of some carbazole derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7][13] Carbazole derivatives can interfere with this pathway by inhibiting the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of target oncogenes.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity